REACTION_CXSMILES
|
[O:1]1[CH:5]=[CH:4][C:3]([CH:6]=[O:7])=[CH:2]1.[CH2:8](O)[CH2:9][OH:10].C1(C)C=CC(S(O)(=O)=O)=CC=1.C1C=CC=CC=1>O>[O:1]1[CH:5]=[CH:4][C:3]([CH:6]2[O:10][CH2:9][CH2:8][O:7]2)=[CH:2]1
|
Name
|
|
Quantity
|
1.2 mol
|
Type
|
reactant
|
Smiles
|
O1C=C(C=C1)C=O
|
Name
|
|
Quantity
|
1.32 mol
|
Type
|
reactant
|
Smiles
|
C(CO)O
|
Name
|
|
Quantity
|
4.6 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 19 hours in a 500 ml round-bottomed flask
|
Duration
|
19 h
|
Type
|
CUSTOM
|
Details
|
are removed from the mixture by azeotropic distillation
|
Type
|
CUSTOM
|
Details
|
Once water ceases to condense
|
Type
|
WASH
|
Details
|
the reaction mixture is washed with saturated sodium bicarbonate (NaHCO3, 200 ml)
|
Type
|
WASH
|
Details
|
The combined organic phase is washed with water (100 ml) and saturated sodium chloride (NaCl, 100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
a rotary evaporator
|
Type
|
DISTILLATION
|
Details
|
The residual paste is purified by distillation at 80° C.
|
Name
|
|
Type
|
|
Smiles
|
O1C=C(C=C1)C1OCCO1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |